molecular formula C14H11N3O4 B2852131 3-(benzyloxy)-N-(isoxazol-3-yl)isoxazole-5-carboxamide CAS No. 1448043-20-6

3-(benzyloxy)-N-(isoxazol-3-yl)isoxazole-5-carboxamide

Cat. No.: B2852131
CAS No.: 1448043-20-6
M. Wt: 285.259
InChI Key: RZOCOHUBSOLKRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(benzyloxy)-N-(isoxazol-3-yl)isoxazole-5-carboxamide is a useful research compound. Its molecular formula is C14H11N3O4 and its molecular weight is 285.259. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antioxidant Activities

A study by Sindhe et al. (2016) explored the synthesis of N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide, involving reactions with various bioactive aromatic heterocyclic carboxylic acids. The compounds demonstrated promising antimicrobial activity against tested microorganisms and notable antioxidant activities, indicating the potential application of similar structures, such as 3-(benzyloxy)-N-(isoxazol-3-yl)isoxazole-5-carboxamide, in developing antimicrobial and antioxidant agents (Sindhe et al., 2016).

Carbonic Anhydrase Inhibition

Research by Altuğ et al. (2017) on the synthesis of isoxazole-containing sulfonamides revealed potent inhibitory properties against carbonic anhydrase II and VII, crucial for various physiological functions. This suggests that compounds like this compound could serve as leads in the development of new inhibitors for therapeutic applications (Altuğ et al., 2017).

Glycoprotein IIb/IIIa Antagonism

A study by Xue et al. (1997) on isoxazoline derivatives as GPIIb/IIIa antagonists, which are significant in modulating platelet aggregation, indicates that similar compounds like this compound could be explored for their potential in treating thrombotic disorders (Xue et al., 1997).

Isoxazole Polycyclic Aromatic Hydrocarbons as DNA-Intercalators

Rescifina et al. (2012) synthesized isoxazole polycyclic aromatic hydrocarbons that act as DNA-intercalating agents with high binding constants. This suggests the potential use of this compound in studying DNA interactions and developing novel anticancer agents (Rescifina et al., 2012).

Synthesis and Bioactivity of Benzothiazole Derivatives

Popsavin et al. (2002) worked on synthesizing and evaluating the bioactivity of benzothiazole derivatives, highlighting the potential of similar compounds in antimicrobial and antiviral applications (Popsavin et al., 2002).

Properties

IUPAC Name

N-(1,2-oxazol-3-yl)-3-phenylmethoxy-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4/c18-14(15-12-6-7-20-16-12)11-8-13(17-21-11)19-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZOCOHUBSOLKRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NOC(=C2)C(=O)NC3=NOC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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